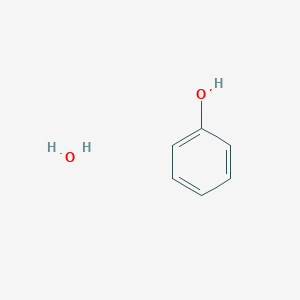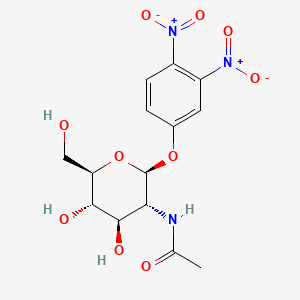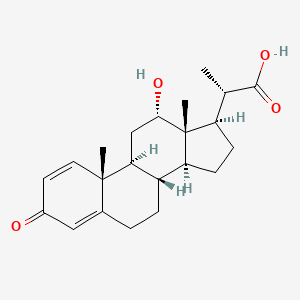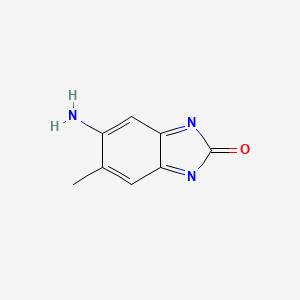
Norleucine, 5-amino-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norleucine, 5-amino-6-fluoro- is a fluorinated derivative of the amino acid L-ornithine. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norleucine, 5-amino-6-fluoro- typically involves the introduction of a fluoromethyl group into the L-ornithine molecule. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with L-ornithine under specific conditions. The reaction often requires a base to deprotonate the amino group of L-ornithine, facilitating the nucleophilic attack on the fluoromethylating agent .
Industrial Production Methods
Industrial production of Norleucine, 5-amino-6-fluoro- may involve more scalable and efficient methods such as continuous flow synthesis or enzymatic catalysis. Enzymatic methods, in particular, are gaining attention due to their selectivity and mild reaction conditions. Enzymes like fluorinases can catalyze the formation of C-F bonds, making them suitable for the industrial production of fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Norleucine, 5-amino-6-fluoro- can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoromethyl group to a fluoromethyl alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Fluoromethyl ketones or aldehydes.
Reduction: Fluoromethyl alcohols.
Substitution: Various substituted fluoromethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Norleucine, 5-amino-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and molecular imaging agents
Mécanisme D'action
The mechanism of action of Norleucine, 5-amino-6-fluoro- involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Fluorometholone: A fluorinated corticosteroid used for its anti-inflammatory properties.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with applications in cancer therapy .
Uniqueness
Norleucine, 5-amino-6-fluoro- is unique due to its specific structure, which combines the properties of L-ornithine with the enhanced stability and bioavailability conferred by the fluoromethyl group. This makes it particularly valuable in research focused on enzyme inhibition and metabolic pathway modulation .
Propriétés
Formule moléculaire |
C6H13FN2O2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
Clé InChI |
PRNUWRQQLDXHRZ-AKGZTFGVSA-N |
SMILES isomérique |
C(CC(CF)N)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(C(=O)O)N)C(CF)N |
Synonymes |
5-fluoromethylornithine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


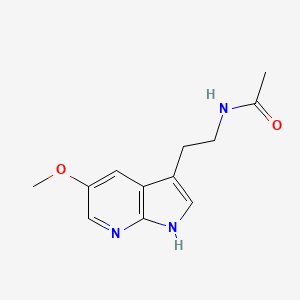
![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)

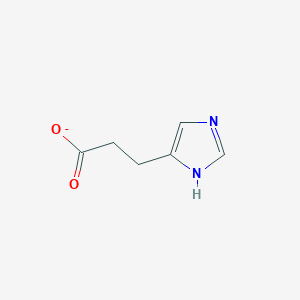


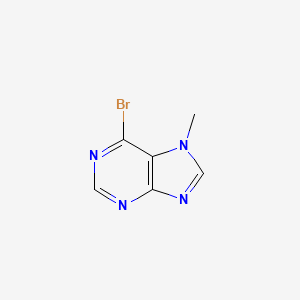
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)
